(R)-Carisbamate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

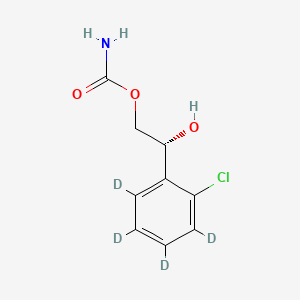

[(2R)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBWFRRUHYQABZ-FCDGGRDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[C@H](COC(=O)N)O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Carisbamate-d4: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (R)-Carisbamate-d4, a deuterium-labeled stable isotope of (R)-Carisbamate. This document is intended for use by professionals in pharmaceutical research and development.

This compound serves as a critical internal standard for the quantitative analysis of Carisbamate in various biological matrices, leveraging the precision of stable isotope dilution methods.[1] Carisbamate, an alkyl-carbamate, has been investigated for its anticonvulsant properties in the treatment of partial-onset epilepsy.[2] Its mechanism of action, while not fully elucidated, is believed to involve the modulation of voltage-gated sodium channels.[2]

Chemical and Physical Properties

The incorporation of four deuterium atoms into the (R)-Carisbamate structure results in a distinct molecular weight, which is essential for its use in mass spectrometry-based assays. The key properties of this compound and its non-labeled counterpart are summarized below for comparison.

| Property | This compound | (R)-Carisbamate |

| CAS Number | 1287128-99-7 | 194085-74-0[3] |

| Molecular Formula | C₉H₆D₄ClNO₃ | C₉H₁₀ClNO₃[3] |

| Molecular Weight | 219.66 g/mol | 215.63 g/mol [3] |

| Synonyms | (1R)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate | [(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate[3] |

| Chemical Class | Alkyl-carbamate, Isotope-Labeled Compound[1][4] | Alkyl-carbamate[4] |

| Application | Labeled internal standard for clinical mass spectrometry[1] | Antiepileptic agent[2][5] |

| Storage | 2-8°C Refrigerator | -20°C[5] |

Chemical Structure

This compound is structurally identical to (R)-Carisbamate, with the exception of four deuterium atoms replacing hydrogen atoms on the 2-chlorophenyl ring. This substitution provides mass stability for analytical applications without significantly altering the chemical behavior of the molecule.

References

Synthesis and Purification of (R)-Carisbamate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (R)-Carisbamate-d4, an isotopically labeled version of the anticonvulsant drug Carisbamate. The introduction of deuterium can alter the metabolic profile of the drug, potentially leading to improved pharmacokinetic properties.[1][2][3] This document outlines a plausible synthetic route and a detailed purification strategy based on established chemical principles and analytical techniques, tailored for a research and development setting.

Synthetic Strategy

The synthesis of this compound involves a multi-step process starting from commercially available deuterated precursors. The key steps include the formation of a chiral epoxide, followed by nucleophilic opening and subsequent carbamoylation. The synthetic workflow is designed to maintain the desired stereochemistry at the chiral center.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (R)-2-(2-chlorophenoxy-d4)oxirane

-

To a solution of 2-chlorophenol-d5 in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add (R)-glycidyl nosylate and stir the reaction mixture at 60 °C for 12 hours.

-

Upon completion (monitored by TLC), quench the reaction with ice-cold water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-2-(2-chlorophenoxy-d4)oxirane.

Step 2: Synthesis of (R)-1-(2-chlorophenoxy-d4)propan-2-ol

-

To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of (R)-2-(2-chlorophenoxy-d4)oxirane in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield (R)-1-(2-chlorophenoxy-d4)propan-2-ol.

Step 3: Synthesis of this compound

-

Dissolve (R)-1-(2-chlorophenoxy-d4)propan-2-ol in anhydrous dichloromethane.

-

Add trichloroacetyl isocyanate dropwise at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 1 hour.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain this compound.

Synthesis Workflow

References

- 1. The Secrets to Mastering Chiral Chromatography [rotachrom.com]

- 2. Enantioselective synthesis of axially chiral carbamates and amides with carbon dioxide via copper catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

(R)-Carisbamate-d4: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of (R)-Carisbamate-d4, a deuterated analog of the neuromodulatory agent Carisbamate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, analytical methodologies, and mechanism of action.

Physicochemical Properties

This compound is the deuterated form of (R)-Carisbamate, a compound investigated for its anticonvulsant properties. The incorporation of deuterium isotopes can be useful in metabolic studies and as an internal standard in analytical applications.

| Property | Value |

| Chemical Name | (1R)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate |

| Molecular Formula | C₉H₆D₄ClNO₃ |

| Molecular Weight | 219.66 g/mol |

| CAS Number | 1287128-99-7 |

| Purity | ≥98% (typical) |

| Appearance | White to off-white solid |

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound, based on established methods for Carisbamate and quality control procedures for deuterated standards.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method can be employed for the purity assessment and quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to a known concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an HPLC system.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Analysis: The mass spectrum should confirm the expected molecular ion peak for this compound. The isotopic distribution will indicate the level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The proton NMR spectrum will show the absence or significant reduction of signals corresponding to the deuterated positions when compared to the spectrum of the non-deuterated (R)-Carisbamate.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule.

-

²H NMR: The deuterium NMR spectrum can be used to directly observe the deuterium signals, confirming their presence and location.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

Mechanism of Action and Signaling Pathways

Carisbamate exerts its neuromodulatory effects through multiple mechanisms, primarily by inhibiting neuronal excitability. The primary targets are voltage-gated sodium channels and T-type calcium channels.

Caption: Mechanism of action of Carisbamate.

Experimental Workflow

A typical workflow for the analysis and characterization of this compound involves a multi-step process to ensure its identity, purity, and quality.

Caption: General experimental workflow for analysis.

(R)-Carisbamate-d4: A Technical Guide for Bioanalytical Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Analogs in Modern Bioanalysis

(R)-Carisbamate, also known as YKP-509, is an investigational neuromodulator studied for its potential as an anticonvulsant and neuroprotective agent. Its primary mechanism of action involves the modulation of neuronal excitability through the blockade of voltage-gated sodium channels.[1] As with any drug candidate, understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for development.

Accurate quantification of drug concentrations in biological matrices like plasma or serum is the foundation of PK studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[2] The robustness of LC-MS/MS assays is significantly enhanced by the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby correcting for any potential variability.[3]

This is the principal role of (R)-Carisbamate-d4 . As a stable isotope-labeled (SIL) analog of the parent drug, where four hydrogen atoms have been replaced by deuterium, it is the preferred internal standard for the quantitative bioanalysis of (R)-Carisbamate. Its physicochemical properties are nearly identical to the non-labeled analyte, ensuring it co-elutes chromatographically and experiences similar matrix effects and ionization efficiency.[3] However, its mass is shifted by four Daltons (Da), allowing a mass spectrometer to distinguish it from the analyte, which is the key to precise quantification. This guide provides an in-depth overview of the application of this compound in research, focusing on its use in a representative LC-MS/MS method for pharmacokinetic analysis.

Application in Quantitative Bioanalysis

The sole research application of this compound is to serve as an internal standard for the precise quantification of (R)-Carisbamate in biological samples. It is added at a known, fixed concentration to all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process. The instrument measures the peak area response of both the analyte ((R)-Carisbamate) and the IS (this compound). The concentration of the analyte in the unknown samples is then determined by calculating the ratio of the analyte's peak area to the IS's peak area and plotting this ratio against a calibration curve.

Caption: Logic of using a deuterated internal standard for quantification.

Representative Experimental Protocol

While specific, validated methods from clinical development are often proprietary, the following section details a representative experimental protocol for the quantification of (R)-Carisbamate in rat plasma using this compound as an internal standard. This protocol is synthesized from established bioanalytical methods for Carisbamate and other small molecule drugs.

3.1. Sample Preparation: Protein Precipitation

-

Label 1.5 mL polypropylene microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

-

Aliquot 50 µL of the respective sample (blank plasma, standard, QC, or unknown) into the labeled tubes.

-

Add 10 µL of the this compound internal standard working solution (e.g., 500 ng/mL in 50% methanol) to every tube except for the blank matrix samples.

-

To precipitate proteins, add 200 µL of acetonitrile to each tube.

-

Vortex mix all tubes vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: Workflow for sample preparation via protein precipitation.

3.2. Liquid Chromatography Conditions

| Parameter | Value |

| LC System | UHPLC System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | 10% B to 90% B over 2.5 min, hold 1 min, re-equilibrate |

3.3. Mass Spectrometry Conditions

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| Gas Flow | Optimized for specific instrument (e.g., N2) |

Quantitative Data and Method Performance

The following tables summarize the expected mass spectrometry parameters and performance characteristics of a validated bioanalytical method.

Table 1: Mass Spectrometry MRM Transitions

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| (R)-Carisbamate | 216.0 | 198.0 | 15 |

| This compound | 220.0 | 202.0 | 15 |

| Note: Transitions are representative. The precursor ion reflects the monoisotopic mass plus a proton. The product ion corresponds to a stable fragment after collision-induced dissociation (e.g., loss of H₂O). |

Table 2: Representative Method Validation Summary

| Parameter | Result |

| Linearity Range | 5 - 5,000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Intra-day Precision (% CV) | < 15% (< 20% at LLOQ) |

| Inter-day Precision (% CV) | < 15% (< 20% at LLOQ) |

| Extraction Recovery | > 85% |

Mechanism of Action: Signaling Pathway

(R)-Carisbamate exerts its anticonvulsant effects primarily by interacting with voltage-gated sodium channels (VGSCs) on neuronal membranes. These channels are crucial for the initiation and propagation of action potentials. In pathological states like epilepsy, neurons can become hyperexcitable, firing action potentials at an abnormally high frequency. Carisbamate is believed to stabilize the inactive state of VGSCs, making it more difficult for the channel to open in response to depolarization. This reduces the neuron's ability to sustain high-frequency firing, thereby dampening the excessive electrical activity that leads to seizures.

Caption: Proposed mechanism of action of (R)-Carisbamate.

Conclusion

This compound is a critical research tool, indispensable for the accurate pharmacokinetic evaluation of (R)-Carisbamate. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data necessary for drug development. The representative methods and data presented in this guide underscore its function and provide a technical framework for researchers engaged in the preclinical and clinical assessment of this novel anticonvulsant agent. The precision afforded by this deuterated standard is paramount for making informed decisions in the progression of (R)-Carisbamate as a potential therapeutic.

References

The Pharmacological Profile of Carisbamate and Its Metabolites: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carisbamate (formerly known as YKP509 or RWJ-333369) is an investigational neuromodulatory agent with demonstrated anticonvulsant properties. This technical guide provides a comprehensive overview of the pharmacological profile of Carisbamate and its known metabolites, synthesizing data from preclinical and clinical studies. The primary mechanism of action involves the modulation of voltage-gated ion channels, leading to a reduction in neuronal hyperexcitability. This document details its pharmacodynamic effects, pharmacokinetic properties across various populations, and summarizes key clinical trial outcomes. Methodologies for pivotal experiments are described, and its impact on neuronal signaling pathways is visually represented.

Introduction

Carisbamate, chemically known as (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, is a novel compound that has been investigated for the treatment of epilepsy, particularly for difficult-to-treat conditions such as Lennox-Gastaut syndrome (LGS) and partial-onset seizures.[1][2] Structurally similar to felbamate, Carisbamate has shown a broad spectrum of anticonvulsant activity in preclinical models.[3] This guide aims to provide a detailed technical summary of its pharmacological characteristics to inform further research and development.

Pharmacodynamics: Mechanism of Action

The anticonvulsant effects of Carisbamate are primarily attributed to its modulation of neuronal ion channels, leading to a reduction in neuronal firing.[4][5]

Inhibition of Voltage-Gated Sodium Channels (VGSCs)

Carisbamate produces a concentration-, voltage-, and use-dependent inhibition of voltage-gated sodium channels, with a notable effect on the Nav1.2 isoform, which is highly expressed in the hippocampus.[1][6][7] This inhibition stabilizes the inactivated state of the sodium channel, thereby reducing the repetitive firing of action potentials that is characteristic of seizure activity.[6][7]

Modulation of Voltage-Gated Calcium Channels (VGCCs)

Carisbamate has been shown to inhibit T-type voltage-gated calcium channels, specifically the Cav3.1 isoform.[8] This action is significant as T-type calcium channels are implicated in the generation of burst firing in thalamocortical neurons, a key electrophysiological feature of absence seizures.[9] By blocking these channels, Carisbamate can reduce calcium influx and subsequent neuronal hyperexcitability.[8]

Effects on Neurotransmitter Systems

Preclinical studies indicate that Carisbamate can reduce glutamatergic transmission via a presynaptic, action-potential-dependent mechanism.[1][10] This antiglutamatergic effect contributes to its overall anticonvulsant profile by dampening excitatory synaptic transmission.[1]

The following diagram illustrates the proposed mechanism of action of Carisbamate at the neuronal level.

Pharmacokinetics

Carisbamate is orally administered and undergoes extensive metabolism.[8][11] Its pharmacokinetic profile has been characterized in various populations.

Absorption and Distribution

Carisbamate is readily absorbed after oral administration, with time to peak plasma concentration (Tmax) typically observed between 1 to 3 hours.[1] It exhibits moderate plasma protein binding (40-43%).[12]

Metabolism and Elimination

The primary route of metabolism for Carisbamate is through glucuronidation mediated by uridine diphosphate glucuronosyltransferase (UGT) enzymes, with minimal first-pass hepatic metabolism.[1] This results in the formation of R- and S-O-glucuronide metabolites.[13] The pharmacological activity of these metabolites has not been extensively characterized in publicly available literature. Carisbamate has a plasma elimination half-life of approximately 12 hours, which allows for twice-daily dosing.[1]

The following diagram outlines the metabolic pathway of Carisbamate.

Pharmacokinetic Parameters

The tables below summarize the key pharmacokinetic parameters of Carisbamate from various studies.

Table 1: Pharmacodynamic Parameters of Carisbamate

| Parameter | Target | Value | Species/System | Reference |

| IC50 | Nav1.2 Sodium Channel | 68 µM (at -67 mV) | Rat (in vitro) | [6][7] |

| Inhibition | Cav3.1 T-type Calcium Channel | Significant at 100 µM | Human embryonic kidney (HEK) cells | [8] |

Table 2: Pharmacokinetic Parameters of Carisbamate in Healthy Adults

| Population | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |

| Japanese | 250 mg single dose | 2590 | 1.5 | 28400 | 11.5 | [14] |

| Caucasian | 250 mg single dose | 2220 | 2.0 | 22100 | 12.8 | [14] |

| Elderly (65-74 years) | 100 mg single dose (IR) | Similar to non-elderly | - | Similar to non-elderly | Similar to non-elderly | [12][15] |

| Elderly (≥75 years) | 100 mg single dose (IR) | Similar to non-elderly | - | Similar to non-elderly | Similar to non-elderly | [12][15] |

Table 3: Pharmacokinetic Parameters of Carisbamate in Patient Populations

| Population | Dose | Cmax | Tmax (hr) | AUC | t1/2 (hr) | Reference |

| Pediatric LGS (6 to <12 years) | 60 mg/day starting dose | Dose-proportional | 1-2 | Dose-proportional | - | [16] |

| Adult LGS (≥18 years) | 200 mg/day starting dose | Dose-proportional | 1-2 | Dose-proportional | - | [16] |

| Mild Hepatic Impairment | 200 mg single dose | ~94% of normal | - | ~116% of normal | - | [13] |

| Moderate Hepatic Impairment | 200 mg single dose | ~118% of normal | - | ~207% of normal | 21 (vs. 11 in normal) | [13] |

Drug Interactions

Co-administration with enzyme-inducing antiepileptic drugs such as carbamazepine, phenytoin, and phenobarbital can increase the clearance of Carisbamate.[1]

Clinical Efficacy and Safety

Carisbamate has been evaluated in several clinical trials for its efficacy and safety as an adjunctive therapy for epilepsy.

Partial-Onset Seizures

Four randomized controlled trials (NCT00228969, NCT00740623, NCT00425282, NCT00433667) involving 2211 participants evaluated Carisbamate as an add-on therapy for drug-resistant focal epilepsy.[1] The pooled results showed that Carisbamate was associated with a significantly higher responder rate (≥50% reduction in seizure frequency) compared to placebo (Risk Ratio: 1.36).[1][17]

Lennox-Gastaut Syndrome (LGS)

A Phase 3 clinical trial (NCT05219617, LGS DISCOVER study) is currently ongoing to evaluate the efficacy and safety of Carisbamate as an adjunctive treatment for seizures associated with LGS in children and adults.[3][18]

Adverse Events

The most commonly reported adverse events in clinical trials include dizziness, somnolence, and headache.[1][9]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

The following provides a generalized protocol for whole-cell patch-clamp recordings to assess the effect of Carisbamate on voltage-gated sodium or calcium channels, based on standard methodologies.[11][16][19]

Objective: To measure ionic currents through Nav1.2 or Cav3.1 channels in the presence and absence of Carisbamate.

Cell Preparation:

-

Culture cells expressing the ion channel of interest (e.g., HEK-293 cells stably transfected with Nav1.2 or Cav3.1).

-

Plate cells on glass coverslips 24-48 hours before recording.

Solutions:

-

External Solution (for Nav1.2): (in mM) 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (for Nav1.2): (in mM) 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

External Solution (for Cav3.1): (in mM) 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose; pH adjusted to 7.4 with TEA-OH.

-

Internal (Pipette) Solution (for Cav3.1): (in mM) 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.

Recording Procedure:

-

Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the appropriate external solution.

-

Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a selected cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).

-

Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -100 mV for Nav1.2, -110 mV for Cav3.1).

-

Apply voltage protocols to elicit channel activation and inactivation (e.g., depolarizing steps to various potentials).

-

Record baseline currents.

-

Perfuse the chamber with the external solution containing various concentrations of Carisbamate and repeat the voltage protocols to measure the drug's effect on the ionic currents.

The following diagram illustrates a typical experimental workflow for evaluating Carisbamate's effect on ion channels.

Conclusion

Carisbamate is a promising investigational antiepileptic drug with a multi-faceted mechanism of action, primarily targeting voltage-gated sodium and T-type calcium channels, and reducing glutamatergic neurotransmission. It exhibits a predictable pharmacokinetic profile, although its clearance can be influenced by co-administered enzyme-inducing drugs. Clinical trials have demonstrated its potential efficacy as an adjunctive therapy for partial-onset seizures, with ongoing research into its utility for Lennox-Gastaut syndrome. Further investigation into the pharmacological activity of its metabolites is warranted to fully elucidate its disposition and overall therapeutic effect. This comprehensive guide provides a foundation for researchers and clinicians interested in the continued development and potential application of Carisbamate.

References

- 1. Carisbamate add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Carisbamate prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epilepsy Medication: What Is a Calcium Channel Blocker? [epilepsydisease.com]

- 6. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carisbamate (RWJ-333369) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. Pharmacokinetics of carisbamate (RWJ-333369) in healthy Japanese and Western subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics, safety, and tolerability of the new antiepileptic carisbamate in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Carisbamate, a new carbamate for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics--Safety--and-Tolerability-of-the-New-Antiepileptic-Drug-Carisbamate-(RWJ-333369)-in-Elderly-Adults [aesnet.org]

- 17. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 19. Patch Clamp Protocol [labome.com]

Stability and Storage of (R)-Carisbamate-d4: A Technical Guide

This guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-Carisbamate-d4, a deuterated isotopologue of Carisbamate. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their work. While specific stability data for the deuterated form is limited in publicly available literature, this document consolidates known information, provides stability data for the non-deuterated parent compound in a biological matrix, and outlines detailed experimental protocols for stability assessment based on established principles for pharmaceutical compounds.

Compound Information

| Parameter | Information |

| Chemical Name | (1R)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate |

| Synonyms | Labelled Carisbamate |

| CAS Number | 1287128-99-7 |

| Molecular Formula | C₉H₆D₄ClNO₃ |

| Molecular Weight | 219.66 g/mol |

Recommended Storage Conditions

For long-term storage and to ensure the integrity of the compound, this compound should be stored in a refrigerator at 2-8°C . The compound is typically shipped under ambient conditions.

Stability Data

Stability in Biological Matrix (for non-deuterated Carisbamate)

A study on the stability of the non-deuterated form of Carisbamate in rat plasma provides valuable insights for researchers working with biological samples. The results indicated that Carisbamate is stable under the following conditions:

| Condition | Duration | Stability |

| Room Temperature | 6 hours | Stable |

| -20°C | 28 days | Stable |

| Freeze-Thaw Cycles (-20°C) | 3 cycles | Stable |

Data from a study on Carisbamate in rat plasma.[1]

Mechanism of Action of Carisbamate

Carisbamate's precise mechanism of action is not fully elucidated, but it is understood to be a neuromodulator that inhibits voltage-gated sodium channels.[2][3] This inhibition is concentration-, voltage-, and use-dependent.[3] By blocking these channels, Carisbamate reduces the repetitive firing of action potentials in neurons, which is a key mechanism for its antiepileptic activity.[3][4] There is also evidence to suggest that Carisbamate may affect GABAergic neurotransmission, enhancing the effects of the primary inhibitory neurotransmitter in the brain.[5]

Caption: Mechanism of action of Carisbamate.

Experimental Protocols for Stability Testing

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on general principles outlined in ICH guidelines for stability testing of drug substances.[1][6]

Objective

To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated analytical balance

-

pH meter

-

HPLC system with a UV or photodiode array (PDA) detector

-

Mass spectrometer (for identification of degradation products)

-

Photostability chamber

-

Oven

Forced Degradation Experimental Workflow

Caption: Workflow for forced degradation studies.

Detailed Protocols

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

After each time point, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

-

After each time point, neutralize the solution with an equivalent amount of 0.1 N HCl.

-

Dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 6, 12, 24 hours).

-

Dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

-

Also, expose the stock solution to the same thermal stress.

-

After the specified time, dissolve the solid or dilute the solution with the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, prepare the samples for HPLC analysis.

-

3. HPLC Analysis:

-

Develop a suitable HPLC method to separate the parent compound from any potential degradation products. A reverse-phase C18 column is often a good starting point.

-

The mobile phase could be a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Use a PDA detector to monitor the elution and to check for peak purity.

4. Identification of Degradation Products:

-

If significant degradation is observed, use LC-MS to determine the mass of the degradation products to aid in their structural elucidation.

5. Validation of the Stability-Indicating Method:

-

Once the method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

By following these protocols, researchers can gain a thorough understanding of the stability profile of this compound and develop a validated analytical method for its quantification in the presence of its degradation products.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. omsynth.com [omsynth.com]

- 4. rac-Carisbamate-d4æ åå-dræ åå-ä¸å½æ ååç½_å½å®¶æ ååç½ [gbw.org.cn]

- 5. biopharminternational.com [biopharminternational.com]

- 6. scispace.com [scispace.com]

(R)-Carisbamate-d4: A Technical Overview for Researchers

This technical guide provides an in-depth overview of (R)-Carisbamate-d4, a deuterated analog of the anticonvulsant compound Carisbamate. The information is tailored for researchers, scientists, and professionals in drug development, offering key data, insights into its mechanism of action, and general experimental methodologies.

Core Compound Data

This compound is the isotopically labeled version of (R)-Carisbamate, where four hydrogen atoms have been replaced by deuterium. This labeling is often utilized in pharmacokinetic and metabolic studies to trace the compound's fate in biological systems.

| Property | Value | Citations |

| CAS Number | 1287128-99-7 | [1][2][3] |

| Molecular Formula | C₉H₆D₄ClNO₃ | [1][2] |

| Molecular Weight | 219.66 g/mol | [1][2] |

| Synonyms | (1R)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate | [1][2] |

Mechanism of Action

While the precise mechanism of action for Carisbamate is not fully elucidated, extensive research points to its role as a modulator of neuronal excitability. The primary mechanism is believed to be the inhibition of voltage-gated sodium channels.[1][2][4]

Carisbamate exhibits a concentration-, voltage-, and use-dependent blockade of these channels, with a particular affinity for the Nav1.2 isoform.[3][5] This inhibition leads to a reduction in the repetitive firing of action potentials in neurons, which is a key factor in its anticonvulsant properties.[5][6]

Furthermore, some studies suggest that Carisbamate may also influence GABAergic neurotransmission, enhancing the effects of the primary inhibitory neurotransmitter in the brain.[2] There is also evidence indicating a reduction in glutamatergic transmission.[3]

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis and analysis of this compound are limited. However, general methodologies for the preparation and characterization of deuterated compounds are well-established and can be adapted.

General Synthesis of Deuterated Compounds

The synthesis of deuterated compounds like this compound typically involves the use of deuterated reagents or solvents at a key step in the synthetic route. Common methods include:

-

Reduction with Deuterated Hydride Reagents: A common strategy is the reduction of a suitable precursor (e.g., an ester or ketone) with a deuterium-donating reagent such as lithium aluminum deuteride (LiAlD₄).

-

Catalytic Deuteration: Utilizing deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium on carbon) to reduce a double or triple bond.

-

Deuterium Exchange: In some cases, acidic or basic protons in a molecule can be exchanged for deuterium by treatment with a deuterium source like D₂O under appropriate conditions.

Analytical Characterization

The identity, purity, and extent of deuteration of this compound would be confirmed using a combination of standard analytical techniques:

-

Mass Spectrometry (MS): This is a primary tool for confirming the incorporation of deuterium by observing the expected mass shift in the molecular ion peak compared to the non-deuterated analog. Liquid chromatography-mass spectrometry (LC-MS) is often employed for its high sensitivity and ability to separate the analyte from complex mixtures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the absence of proton signals at the sites of deuteration.

-

²H NMR can be used to directly observe the deuterium signals, confirming their presence and location in the molecule.

-

¹³C NMR can also provide information about the deuterated positions through changes in carbon signal splitting and chemical shifts.

-

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated Compounds [simsonpharma.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. brightspec.com [brightspec.com]

Methodological & Application

Application Note: High-Throughput Quantification of Carisbamate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Carisbamate in human plasma. The assay utilizes (R)-Carisbamate-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 5 to 5000 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring research.

Introduction

Carisbamate is a novel neuromodulatory agent that has been investigated for the treatment of epilepsy. To support pharmacokinetic and pharmacodynamic studies, a reliable and sensitive bioanalytical method for the quantification of Carisbamate in biological matrices is essential. LC-MS/MS has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response, thereby improving the overall robustness and reliability of the assay.[1] This application note provides a detailed protocol for the determination of Carisbamate in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Carisbamate and this compound reference standards were of high purity (≥98%).

-

HPLC-grade acetonitrile, methanol, and water were used.

-

Formic acid (LC-MS grade) was used as a mobile phase modifier.

-

Human plasma (K2-EDTA) was sourced from an accredited biobank.

Stock and Working Solutions

-

Carisbamate Stock Solution (1 mg/mL): Prepared by dissolving the reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Prepared by dissolving the reference standard in methanol.

-

Carisbamate Working Solutions: Prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Prepared by diluting the this compound stock solution in acetonitrile.

Sample Preparation

A protein precipitation method was employed for the extraction of Carisbamate from human plasma.

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Program:

Time (min) %B 0.0 20 0.5 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Carisbamate 216.1 155.1 | this compound | 220.1 | 159.1 |

-

Key MS Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Collision Gas: Medium

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

Linearity and Range

The calibration curve was linear over the concentration range of 5 to 5000 ng/mL. A weighted (1/x²) linear regression was used to fit the data. The correlation coefficient (r²) was consistently >0.99.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 1: Intra-Day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |

| LLOQ | 5.00 | 4.89 | 5.2 | 97.8 |

| LQC | 15.0 | 14.7 | 4.1 | 98.0 |

| MQC | 150 | 153 | 3.5 | 102.0 |

| HQC | 4000 | 4096 | 2.8 | 102.4 |

Table 2: Inter-Day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18, 3 days) | Precision (%CV) | Accuracy (%) |

| LLOQ | 5.00 | 4.95 | 6.8 | 99.0 |

| LQC | 15.0 | 15.2 | 5.5 | 101.3 |

| MQC | 150 | 151 | 4.2 | 100.7 |

| HQC | 4000 | 3988 | 3.9 | 99.7 |

Recovery and Matrix Effect

The extraction recovery of Carisbamate and the matrix effect were assessed at three QC levels.

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 15.0 | 95.2 | 98.5 |

| MQC | 150 | 96.8 | 99.1 |

| HQC | 4000 | 94.7 | 97.9 |

Visualizations

References

Application Notes and Protocols for (R)-Carisbamate-d4 as an Internal Standard in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-Carisbamate-d4 as an internal standard in the quantitative analysis of Carisbamate in biological matrices, particularly for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[1][2][3]

Introduction to Carisbamate and the Role of an Internal Standard

Carisbamate is an investigational drug that has been studied for its potential as an anticonvulsant and neuroprotective agent, particularly for conditions like Lennox-Gastaut syndrome and partial-onset seizures.[4][5] Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to its development.[4] Accurate quantification of drug concentrations in biological fluids like plasma is essential for these studies.

In LC-MS/MS analysis, variability can arise from sample preparation, matrix effects, and instrument response.[2][6] An internal standard (IS) is a compound added to samples at a known concentration to correct for these variations.[1][7] An ideal IS has physicochemical properties very similar to the analyte.[1] Stable isotope-labeled compounds, such as deuterated analytes, are considered the "gold standard" for internal standards in mass spectrometry because they co-elute with the analyte and have nearly identical extraction recovery and ionization efficiency, while being distinguishable by their mass-to-charge ratio (m/z).[1][2] this compound, with deuterium atoms replacing four hydrogen atoms, serves as an excellent internal standard for the quantitative analysis of Carisbamate.

Physicochemical Properties

| Property | Carisbamate | This compound |

| Chemical Formula | C₈H₁₀ClNO₂ | C₈H₆D₄ClNO₂ |

| Monoisotopic Mass | 201.03 g/mol | 205.06 g/mol |

| Structure | (R)-(2-(2-chlorophenyl)-2-hydroxyethyl)carbamate | (R)-(2-(2-chlorophenyl)-2-hydroxyethyl-d4)carbamate |

| Key Features | Investigational antiepileptic drug.[4] | Stable isotope-labeled analog of Carisbamate. |

Experimental Protocols

This section outlines a typical protocol for the quantification of Carisbamate in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents

-

Carisbamate analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Water, deionized and filtered (18.2 MΩ·cm)

-

96-well plates and sealing mats

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Carisbamate and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of Carisbamate working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into the plasma to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.[8][9]

-

Sample Aliquoting:

-

Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into a 96-well plate.

-

-

Addition of Internal Standard and Precipitation:

-

Add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL this compound in ACN) to each well. The acetonitrile will precipitate the plasma proteins.

-

-

Vortexing and Centrifugation:

-

Seal the 96-well plate and vortex for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | UPLC/UHPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Carisbamate: To be optimizedthis compound: To be optimized |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Note: Specific MRM (Multiple Reaction Monitoring) transitions for Carisbamate and its deuterated internal standard need to be determined by infusing the pure compounds into the mass spectrometer to identify the precursor ion and the most stable and abundant product ions.

Data Analysis and Pharmacokinetic Parameters

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio of Carisbamate to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used. The concentration of Carisbamate in the unknown samples is then calculated from this curve. A study developed a method for Carisbamate in rat plasma with a calibration curve ranging from 9.05 to 6,600 ng/mL using a quadratic regression.[10]

Pharmacokinetic Data Presentation

Pharmacokinetic studies of Carisbamate have been conducted in various populations.[11][12][13] The data below is representative of the types of parameters reported in such studies.

Table 1: Representative Pharmacokinetic Parameters of Carisbamate (Single Dose)

| Population | Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀₋inf (ng·hr/mL) | t½ (hr) |

| Healthy Adults | 200 mg | ~2500 | 1-2 | ~30000 | ~10-12 |

| Healthy Adults | 600 mg | ~7500 | 1-2 | ~90000 | ~10-12 |

| LGS Patients (Adults) | 200 mg | Varies | 1-2 | Varies | Varies |

Note: The values are illustrative and derived from multiple sources. Actual values will vary based on the specific study population and design. Studies have shown that Carisbamate exhibits linear and dose-proportional pharmacokinetics.[13]

Table 2: Bioanalytical Method Validation Parameters

A robust bioanalytical method should be validated according to regulatory guidelines.

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Accuracy | Within ±15% of nominal (±20% for LLOQ) | Within ±10% |

| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Recovery | Consistent and reproducible | ~90-95% |

| Matrix Effect | CV% of IS-normalized factor ≤ 15% | < 10% |

| Stability | Within ±15% of initial concentration | Stable under tested conditions |

Logical Framework for Using a Deuterated Internal Standard

The decision to use a deuterated internal standard is based on the need for high accuracy and precision in regulated bioanalysis.[14][15] The workflow ensures that variations introduced during sample processing are accounted for, leading to reliable pharmacokinetic data.

Caption: Decision framework for employing a deuterated internal standard.

By following these protocols and understanding the principles outlined, researchers can confidently develop and validate a robust bioanalytical method for the quantification of Carisbamate, ensuring high-quality data for pharmacokinetic and other clinical studies.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Carisbamate as adjunctive treatment of partial onset seizures in adults in two randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texilajournal.com [texilajournal.com]

- 8. iajps.com [iajps.com]

- 9. onlinepharmacytech.info [onlinepharmacytech.info]

- 10. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, safety, and tolerability of the new antiepileptic carisbamate in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics--Safety--and-Tolerability-of-the-New-Antiepileptic-Drug-Carisbamate-(RWJ-333369)-in-Elderly-Adults [aesnet.org]

- 13. neurology.org [neurology.org]

- 14. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jetir.org [jetir.org]

Application Notes and Protocols for Carisbamate Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of Carisbamate from plasma matrices prior to analysis. The described methods—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are foundational techniques in bioanalytical workflows, ensuring accurate and reproducible quantification of Carisbamate.

Introduction

Carisbamate is a neuromodulatory agent investigated for its potential in treating epilepsy and other neurological disorders. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and toxicokinetic studies. Effective sample preparation is a critical first step to remove interfering substances from the complex plasma matrix, thereby enhancing the sensitivity and reliability of analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This note details three common and effective sample preparation techniques for Carisbamate analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the different sample preparation techniques for Carisbamate analysis in plasma. This data is compiled from published literature and adapted based on the physicochemical properties of Carisbamate.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | ~33%[1] | >80% (estimated) | >90% (estimated) |

| Matrix Effect | Present, requires careful method development | Reduced compared to PPT | Minimal |

| Lower Limit of Quantification (LLOQ) | 9.05 ng/mL[1] | Dependent on concentration factor | Dependent on concentration factor |

| Linearity Range | 9.05 - 6600 ng/mL[1] | Method Dependent | Method Dependent |

| Throughput | High | Medium | Medium to High (with automation) |

| Cost per Sample | Low | Low to Medium | High |

| Method Complexity | Low | Medium | High |

Experimental Protocols

Detailed methodologies for each sample preparation technique are provided below.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is particularly useful for high-throughput screening.

Principle: A water-miscible organic solvent, typically acetonitrile, is added to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte of interest is collected for analysis.

Experimental Protocol:

-

Sample Preparation:

-

Allow frozen plasma samples to thaw completely at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

-

Precipitation:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample.[2] The 1:3 ratio of plasma to acetonitrile is crucial for efficient protein precipitation.

-

-

Vortexing:

-

Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and complete protein precipitation.[2]

-

-

Centrifugation:

-

Centrifuge the tubes at 21,000 x g for 10 minutes at room temperature to pellet the precipitated proteins.[2]

-

-

Supernatant Collection:

-

Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate.

-

Avoid disturbing the protein pellet at the bottom of the tube.

-

-

Analysis:

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.

-

Workflow Diagram:

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Principle: Carisbamate, being a neutral and relatively non-polar compound, will preferentially partition into a suitable water-immiscible organic solvent, leaving polar impurities and proteins in the aqueous phase.

Experimental Protocol:

-

Sample Preparation:

-

Thaw and vortex 500 µL of plasma sample in a glass tube.

-

-

pH Adjustment (Optional but Recommended):

-

Adjust the plasma pH to slightly basic (e.g., pH 8-9) with a small volume of a suitable buffer (e.g., ammonium hydroxide) to ensure Carisbamate is in its neutral form.

-

-

Extraction:

-

Add 2 mL of a suitable water-immiscible organic solvent. Methyl tert-butyl ether (MTBE) is a common choice for neutral compounds.

-

Other potential solvents include ethyl acetate or a mixture of diethyl ether and dichloromethane.

-

-

Mixing:

-

Cap the tube and vortex for 5-10 minutes to facilitate the transfer of Carisbamate into the organic phase.

-

-

Phase Separation:

-

Centrifuge at 3000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

-

-

Organic Layer Collection:

-

Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

-

Workflow Diagram:

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through.

Principle: Based on Carisbamate's neutral and moderately hydrophobic nature, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) is suitable. The plasma sample is loaded onto the conditioned sorbent, which retains Carisbamate. Interferences are washed away, and the purified analyte is then eluted with an organic solvent.

Experimental Protocol:

-

Cartridge Conditioning:

-

Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Pre-treat 500 µL of plasma by diluting it 1:1 with deionized water or a weak buffer.

-

Load the diluted plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

-

-

Elution:

-

Elute the retained Carisbamate from the cartridge with 1 mL of a strong organic solvent, such as methanol or acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the LC-MS/MS mobile phase.

-

Workflow Diagram:

Conclusion

The choice of sample preparation technique for Carisbamate analysis in plasma depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput applications, though it may be prone to matrix effects. Liquid-liquid extraction provides a cleaner extract with reduced matrix effects but is more labor-intensive. Solid-phase extraction offers the highest selectivity and cleanest extracts, minimizing matrix effects, but it is the most complex and costly of the three methods. Proper validation of the chosen method is essential to ensure accurate and reliable bioanalytical results.

References

Application Notes and Protocols for the Extraction of Carisbamate from Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carisbamate is an anticonvulsant drug under investigation for the treatment of various forms of epilepsy. Accurate quantification of Carisbamate in biological matrices such as plasma, blood, and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for the extraction of Carisbamate from these matrices, focusing on both an established protein precipitation method and a proposed liquid-liquid extraction (LLE) protocol. While protein precipitation is a documented method for Carisbamate, a specific LLE protocol has been developed based on the physicochemical properties of the compound and general principles of carbamate extraction.

Physicochemical Properties of Carisbamate

A summary of key physicochemical properties of Carisbamate is presented below. These properties are essential for developing and optimizing extraction methods.

| Property | Value | Reference |

| Molecular Weight | 215.63 g/mol | --INVALID-LINK--[1] |

| XLogP3-AA (logP) | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |

| Solubility | Soluble in DMSO | --INVALID-LINK--[2] |

Experimental Protocols

Two primary methods for the extraction of Carisbamate from biological matrices are presented: Protein Precipitation and a proposed Liquid-Liquid Extraction protocol.

Protocol 1: Protein Precipitation (Established Method)

Protein precipitation is a rapid and straightforward method for the extraction of Carisbamate from plasma samples. This method has been utilized in published bioanalytical studies involving Carisbamate, often when it is used as an internal standard.

Materials:

-

Biological matrix (e.g., plasma)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., a structural analog of Carisbamate in a suitable solvent)

-

Vortex mixer

-

Centrifuge capable of high speeds (e.g., >10,000 x g)

-

Micropipettes and sterile tips

-

Sample tubes (e.g., 1.5 mL microcentrifuge tubes)

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (compatible with the analytical instrument, e.g., mobile phase)

Procedure:

-

Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution to the sample.

-

Protein Precipitation: Add a precipitating agent, typically 3 volumes of cold acetonitrile (e.g., 300 µL), to the sample.

-

Vortexing: Vortex mix the sample vigorously for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). This step helps to concentrate the analyte.

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the reconstitution solvent.

-

Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by an appropriate analytical technique such as LC-MS/MS.

Quantitative Data for Protein Precipitation:

| Parameter | Value | Biological Matrix | Notes |

| Extraction Efficiency | 33.44% | Rat Plasma | This was reported in a study where protein precipitation was used for the extraction of Carisbamate for LC-qTOF-MS analysis. |

| Recovery | 70-80% | Blood | General recovery range for carbamates from blood samples using solid-phase extraction, which can be comparable to protein precipitation.[3] |

| Recovery | 65-82% | Urine | General recovery range for carbamates from urine samples using solid-phase extraction.[3] |

Protocol 2: Liquid-Liquid Extraction (Proposed Method)

Materials:

-

Biological matrix (e.g., plasma, urine)

-

Extraction Solvent (e.g., Ethyl Acetate or Methyl Tert-Butyl Ether - MTBE), HPLC grade

-

pH adjusting solution (e.g., buffer solution, if necessary)

-

Internal Standard (IS) solution

-

Vortex mixer

-

Centrifuge

-

Micropipettes and sterile tips

-

Glass test tubes

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent

Procedure:

-

Sample Aliquoting: Pipette a known volume (e.g., 500 µL) of the biological sample into a glass test tube.

-

Internal Standard Spiking: Add a small volume (e.g., 25 µL) of the internal standard solution.

-

pH Adjustment (Optional): Based on the pKa of Carisbamate (if determined), adjust the pH of the sample to ensure it is in a neutral form to facilitate extraction into the organic solvent. For neutral compounds like carbamates, this step may not be critical, but slight alkalinization can sometimes improve extraction efficiency for similar compounds.

-

Addition of Extraction Solvent: Add a larger volume (e.g., 2 mL) of the selected immiscible organic solvent (e.g., ethyl acetate).

-

Extraction: Vortex the mixture vigorously for 5-10 minutes to ensure intimate contact between the aqueous and organic phases.

-

Phase Separation: Centrifuge the sample at a moderate speed (e.g., 4000 rpm) for 10 minutes to achieve a clear separation of the two layers.

-

Organic Layer Collection: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, known volume (e.g., 100 µL) of the reconstitution solvent.

-

Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described extraction protocols.

Caption: Protein Precipitation Workflow for Carisbamate Extraction.

Caption: Proposed Liquid-Liquid Extraction Workflow for Carisbamate.

Disclaimer: The liquid-liquid extraction protocol provided is a proposed method based on the chemical properties of Carisbamate and general extraction principles for similar compounds. It is recommended that this protocol be thoroughly optimized and validated for the specific biological matrix and analytical instrumentation being used.

References

Solid-Phase Extraction Method for Carisbamate Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisbamate is a neuromodulatory agent that has been investigated for its potential as an antiepileptic drug. Accurate and reliable quantification of Carisbamate in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, reduced solvent consumption, and ease of automation.

This document provides a detailed application note and a comprehensive protocol for the solid-phase extraction of Carisbamate from human plasma. The proposed method is based on a reversed-phase SPE mechanism, which is well-suited for the extraction of neutral, moderately polar compounds like Carisbamate from aqueous biological matrices. The protocol is adapted from established methods for similar neutral carbamate drugs and is designed to serve as a robust starting point for method development and validation in a research or clinical laboratory setting.

Physicochemical Properties of Carisbamate

Understanding the physicochemical properties of Carisbamate is essential for developing an effective SPE method.

| Property | Value | Source |

| Molecular Weight | 215.63 g/mol | PubChem[1] |

| LogP | 0.94 - 1 | DrugBank, PubChem[1][2] |

| Water Solubility | 2.15 mg/mL | DrugBank[2] |

| pKa (Strongest Acidic) | 13.43 | DrugBank[2] |

| pKa (Strongest Basic) | -3.5 | DrugBank[2] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Based on its logP value and high pKa values, Carisbamate is a neutral and moderately lipophilic compound, making it an ideal candidate for retention on a reversed-phase SPE sorbent.

Recommended Solid-Phase Extraction Protocol for Carisbamate in Human Plasma

This protocol is a recommended starting point for the extraction of Carisbamate from human plasma and should be optimized and validated for specific laboratory conditions and analytical instrumentation.

Materials and Reagents:

-

SPE Cartridge: Reversed-phase C8 or C18 SPE cartridges (e.g., 100 mg, 3 mL)

-

Carisbamate standard solution

-

Internal Standard (IS) solution: (e.g., a structurally similar and stable isotopically labeled compound)

-

Human Plasma: (blank, for calibration standards and quality controls)

-

Methanol (HPLC grade)

-

Deionized Water (18 MΩ·cm)

-

0.1 M Phosphate Buffer (pH 6.0)

-

Acetonitrile (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Ammonium Hydroxide (concentrated)

-

SPE Vacuum Manifold

-

Sample Concentrator/Evaporator

-

Vortex Mixer

-

Centrifuge

Experimental Protocol:

-

Sample Pre-treatment:

-

Thaw frozen plasma samples at room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

To 1.0 mL of plasma sample in a centrifuge tube, add the internal standard.

-

Add 2.0 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.

-

Centrifuge at 3000 rpm for 10 minutes to precipitate proteins.

-

Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 3 mL of methanol through the sorbent.

-

Equilibrate the cartridges by passing 3 mL of deionized water.

-

Finally, equilibrate with 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent to dry between these steps.

-

-

Sample Loading:

-

Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-